

# G-5758: A Comparative Analysis of a Novel IRE1 $\alpha$ Kinase Inhibitor

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## Compound of Interest

Compound Name: G-5758

Cat. No.: B15134854

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**G-5758** has been identified as a potent and selective, orally available inhibitor of Inositol-requiring enzyme 1 alpha (IRE1 $\alpha$ ), a key mediator of the unfolded protein response (UPR).<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This guide provides a comparative overview of **G-5758**'s selectivity profile against a panel of kinases, alongside other known IRE1 $\alpha$  inhibitors. The information is intended to assist researchers in evaluating **G-5758** for preclinical studies and further drug development.

## Executive Summary

**G-5758** is a novel tool compound developed by Genentech for the investigation of IRE1 $\alpha$  inhibition, particularly in the context of multiple myeloma.<sup>[1]</sup><sup>[4]</sup> It demonstrates high potency in cellular assays, with a reported IC<sub>50</sub> of 38 nM for IRE1 $\alpha$  in an XBP1s luciferase reporter assay.<sup>[5]</sup> While the comprehensive kinome-wide selectivity profile of **G-5758** is not publicly available, its discovery publication describes it as a "selective" inhibitor.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This guide places **G-5758** in the context of other IRE1 $\alpha$  inhibitors, for which more extensive selectivity data is accessible, to provide a comparative landscape for researchers.

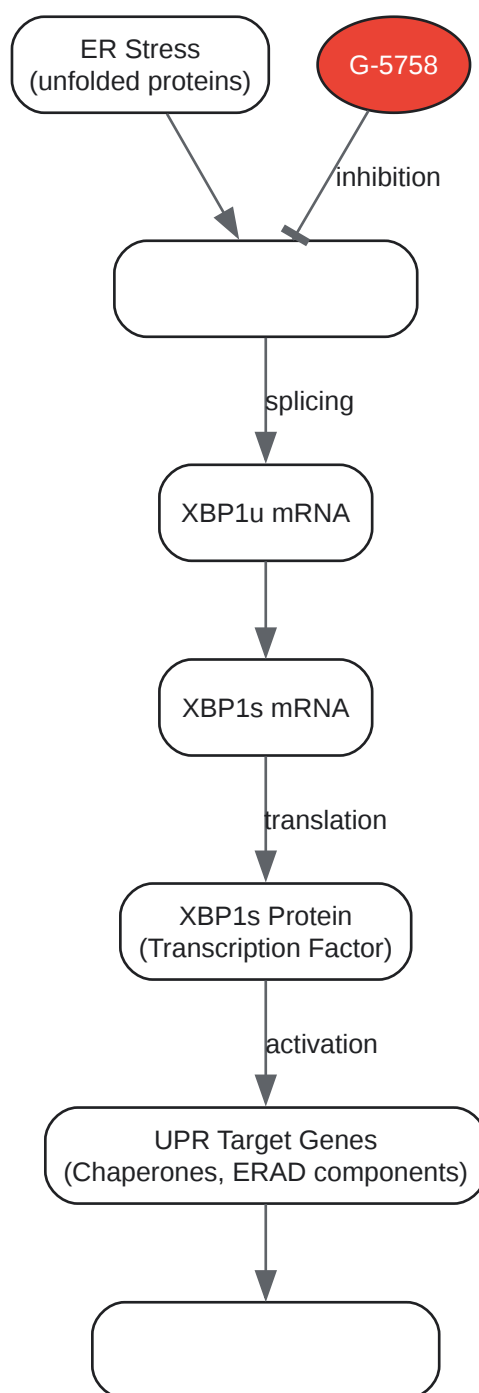
## Comparison of IRE1 $\alpha$ Inhibitors

The following table summarizes the available data on the selectivity and potency of **G-5758** and other well-characterized IRE1 $\alpha$  inhibitors. It is important to note that direct cross-comparison of IC<sub>50</sub> values should be approached with caution due to variations in assay formats and conditions.

Inhibitor	Target	Mechanism of Action	IC50 (IRE1α)	Selectivity Profile
G-5758	IRE1α	Kinase Inhibitor	38 nM (cellular assay)[5]	Full kinome scan data not publicly available. Described as "selective".[1][2][3]
KIRA6	IRE1α	Type II Kinase Inhibitor	0.6 μM[6]	Highly selective. IC50 >10 μM against a panel including Erk2, JNK2, JNK3, Pak4, Pim1, and PKA.
APY29	IRE1α	Type I Kinase Inhibitor	280 nM (autophosphorylation)[5]	Binds to the ATP-binding site of IRE1α. Broader kinase selectivity not extensively published.
GSK2850163	IRE1α	Kinase Inhibitor	20 nM (kinase activity), 200 nM (RNase activity)	Highly selective. Weakly inhibits Ron (IC50= 4.4 μM) and FGFR1 V561M (IC50=17 μM) in a panel of 284 kinases.
STF-083010	IRE1α	RNase Inhibitor	Not applicable (inhibits RNase, not kinase)	Specifically inhibits the endonuclease activity of IRE1α without affecting its kinase activity.

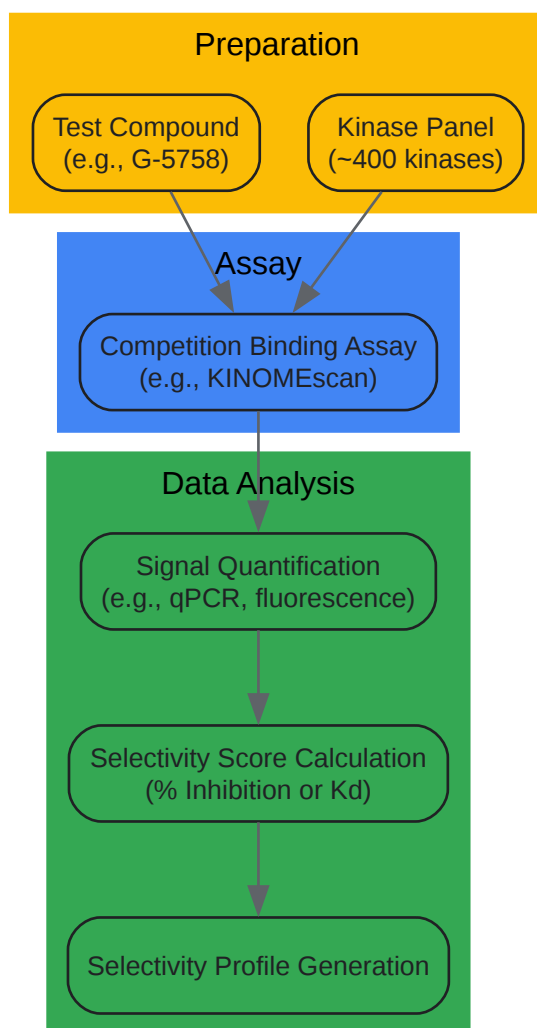
## Signaling Pathway and Experimental Workflow

To understand the context of **G-5758**'s action and the methods used to characterize its selectivity, the following diagrams illustrate the IRE1 $\alpha$  signaling pathway and a general workflow for kinase inhibitor profiling.



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Caption: The IRE1 $\alpha$  signaling pathway under ER stress and the point of inhibition by **G-5758**.



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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

## Experimental Protocols

While the specific protocol for **G-5758**'s selectivity profiling is not publicly available, a general methodology for a competitive binding-based kinase assay (e.g., KINOMEscan®) is provided below. This type of assay is a standard method for determining the selectivity of kinase inhibitors.

Objective: To determine the dissociation constants ( $K_d$ ) or percent inhibition of a test compound against a large panel of kinases.

Materials:

- Test compound (e.g., **G-5758**) dissolved in DMSO.
- A panel of DNA-tagged recombinant human kinases.
- An immobilized, active-site directed ligand.
- Streptavidin-coated magnetic beads.
- Assay buffer.
- Wash buffer.
- Elution buffer.
- qPCR reagents.

Procedure:

- **Ligand Immobilization:** An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
- **Binding Competition:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- **Washing:** Unbound kinases and the test compound are removed by washing the beads.
- **Elution:** The bound kinases are eluted from the beads.
- **Quantification:** The amount of each eluted kinase is quantified using qPCR with primers specific to the DNA tag of each kinase.

- **Data Analysis:** The amount of kinase bound to the immobilized ligand is compared to a DMSO control. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition. The data is used to calculate the percent inhibition at a given concentration or to determine the dissociation constant ( $K_d$ ) by fitting the data to a dose-response curve.

## Conclusion

**G-5758** is a valuable addition to the collection of research tools available for studying the IRE1 $\alpha$  pathway. Its high potency and oral availability make it a promising candidate for in vivo studies. While a comprehensive public dataset on its kinome-wide selectivity is currently lacking, the available information suggests a favorable selectivity profile. Researchers are encouraged to perform their own comprehensive kinase profiling to fully characterize the off-target effects of **G-5758** in their specific experimental systems. The methodologies and comparative data provided in this guide serve as a foundational resource for such investigations.

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